3,4,5-Trimethylphenol
Overview
Description
3,4,5-Trimethylphenol: is an organic compound with the molecular formula C9H12O . It is a type of phenol, characterized by the presence of three methyl groups attached to the benzene ring at positions 3, 4, and 5, and a hydroxyl group at position 1. This compound is also known by other names such as 1-Hydroxy-3,4,5-trimethylbenzene and 3,4,5-Hemimellitenol .
Mechanism of Action
Target of Action
3,4,5-Trimethylphenol is a phenolic compound
Mode of Action
As a phenolic compound, it may exert its effects through interactions with biological macromolecules, potentially altering their structure and function .
Biochemical Pathways
Phenolic compounds, in general, can participate in various biochemical reactions due to their ability to donate hydrogen atoms, which can influence a wide range of biochemical pathways .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Safety data sheets indicate that it can cause severe skin burns and eye damage , suggesting that it can interact with and damage biological tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its corrosive properties suggest that it may be sensitive to environmental conditions such as pH .
Biochemical Analysis
Biochemical Properties
3,4,5-Trimethylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many organic substances. The hydroxyl group in this compound allows it to participate in hydrogen bonding and other interactions with proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit the activity of certain oxidases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors. It has been found to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as antioxidant activity. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interactions of this compound with metabolic enzymes can influence metabolic flux and the levels of different metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilicity allows it to readily cross cell membranes, leading to its distribution in various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in the cytoplasm, mitochondria, and other organelles. Post-translational modifications and targeting signals may direct this compound to specific compartments, where it can exert its effects on cellular function and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethylphenol can be synthesized through various methods. One common method involves the methylation of phenol using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic alkylation of phenol with methanol. This process involves the use of a catalyst, such as aluminum chloride or zeolites, to facilitate the reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,5-Trimethylphenol can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form methylated cyclohexanols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where the hydroxyl group directs incoming electrophiles to the ortho and para positions. Common reagents include bromine and nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of trimethylquinones.
Reduction: Formation of trimethylcyclohexanols.
Substitution: Formation of brominated or nitrated derivatives
Scientific Research Applications
Chemistry: 3,4,5-Trimethylphenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and antioxidants. It is also employed in the preparation of polymerization inhibitors and stabilizers.
Biology and Medicine: In biological research, this compound is used to study the effects of phenolic compounds on cellular processes
Industry: The compound is used in the production of resins, adhesives, and coatings. It is also utilized in the manufacture of fragrances and flavoring agents .
Comparison with Similar Compounds
2,4,6-Trimethylphenol:
2,3,5-Trimethylphenol: This compound has methyl groups at positions 2, 3, and 5.
Comparison: 3,4,5-Trimethylphenol is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. For example, the electron-donating effect of the methyl groups in this compound makes it more reactive towards electrophilic substitution reactions compared to its isomers .
Properties
IUPAC Name |
3,4,5-trimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-9(10)5-7(2)8(6)3/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQNNZKEJIHMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060175 | |
Record name | 3,4,5-Trimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527-54-8 | |
Record name | 3,4,5-Trimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Hemimellitenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 3,4,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4,5-Trimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4,5-TRIMETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S1I71213X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure and key physical properties of 3,4,5-Trimethylphenol?
A: this compound, also known as 3,4,5-trimethyl phenol, possesses the molecular formula C9H12O and a molecular weight of 136.19 g/mol. While specific spectroscopic data is not provided in the abstracts, its structure can be described as phenol with methyl substituents at the 3, 4, and 5 positions of the aromatic ring. []
Q2: How does the structure of this compound influence its reactivity with nitrogen dioxide?
A: Research indicates that this compound, being unsubstituted at the C2 and C6 positions, reacts with nitrogen dioxide to primarily yield 2,6-dinitrophenols and 4-nitro or 4-hydroxy cyclohexa-2,5-dienones. [] This selectivity suggests that the methyl substituents at the 3, 4, and 5 positions direct the nitration and oxidation processes. [, ]
Q3: Can this compound act as a catalyst? What type of reactions does it catalyze?
A: Yes, interestingly, this compound can act as a covalent catalyst. Research demonstrates its ability to catalyze the ring-opening and cyclization of donor-acceptor (D-A) cyclopropanes. [] This dual-catalytic system, alongside a Lewis acid, allows for the synthesis of various substituted naphthalenes under mild conditions. Notably, this was the first reported instance of a phenolic compound acting as a covalent catalyst. []
Q4: What is the role of this compound in the synthesis of naphthalenes?
A: this compound acts as a co-catalyst with Lewis acids in a cascade reaction involving donor-acceptor cyclopropanes. This reaction proceeds through a ring-opening followed by cyclization, ultimately yielding substituted naphthalenes. [] Experimental evidence suggests that this compound facilitates the crucial C-C bond cleavage step, thus enabling the catalytic cycle. []
Q5: How does the presence of this compound in honey relate to its botanical origin?
A: this compound has been identified as a key volatile compound in certain honey varieties. For instance, it is significantly present in "autumn maquis" honey from Corsica, particularly those with a high pollen content of Arbutus unedo (strawberry tree). [] This makes this compound a potential marker for identifying the floral origin of honey and distinguishing between different types, such as manuka, kanuka, and jelly bush honey. []
Q6: What analytical techniques are used to identify and quantify this compound in complex mixtures like honey?
A: Several methods are employed for the analysis of this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used, often combined with headspace solid-phase microextraction (HS-SPME) to extract volatile compounds from honey prior to analysis. [, , ]
Q7: How does the solubility of this compound in water compare to other phenols?
A: The aqueous solubility of this compound at 25°C has been experimentally determined. [] While the exact value isn't provided in the abstract, the study compared its solubility to 24 other phenolic compounds, revealing valuable insights into the structure-solubility relationships within this chemical class. []
Q8: Has the photochemical behavior of this compound been investigated?
A: Yes, studies have explored the photophysical and photochemical properties of this compound, particularly in the context of β-cyclodextrin inclusion complexes. [] These investigations shed light on how complexation influences the compound's light absorption, fluorescence, and even its ability to generate hydrated electrons upon irradiation. []
Q9: Are there any studies on the environmental impact or degradation of this compound?
A: While the provided abstracts don't directly address the environmental impact of this compound, its presence as a volatile compound in honey suggests its potential release into the environment. [, ] Further research is needed to understand its degradation pathways and potential ecological effects.
Q10: What is the historical context of research on this compound?
A: Research on this compound spans several decades, encompassing diverse fields from synthetic organic chemistry to natural product analysis. Early work focused on its synthesis [] and reactivity, [, ] while more recent studies explore its catalytic applications [] and its presence as a marker in food chemistry. [, ]
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